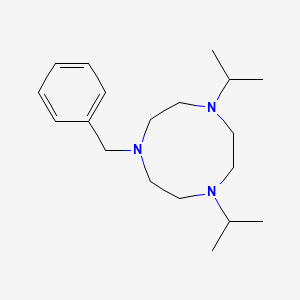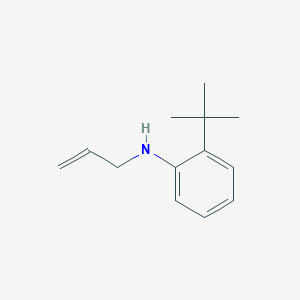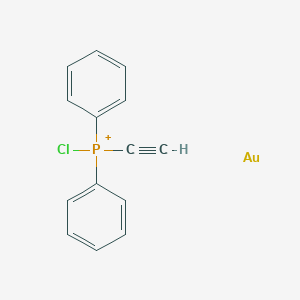![molecular formula C12H13NO3 B12562935 1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- CAS No. 181481-55-0](/img/structure/B12562935.png)
1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring, which is a benzene ring fused with a dioxole ring, and an isocyanate group attached to a butyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- typically involves the reaction of 1,3-benzodioxole with an appropriate isocyanate precursor. One common method is the Friedel-Crafts acylation reaction, where 1,3-benzodioxole is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting acylated product is then treated with a suitable isocyanate to form the desired compound .
Industrial Production Methods
In industrial settings, the production of 1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- can be achieved through continuous flow processes. These processes involve the use of recyclable heterogeneous catalysts to improve efficiency and reduce waste. For example, the acylation of 1,3-benzodioxole can be carried out in a continuous flow reactor using a substoichiometric catalyst, achieving high conversion rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like palladium or acids such as sulfuric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Amines derived from the reduction of the isocyanate group.
Substitution: Various substituted benzodioxole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to act as auxin receptor agonists, promoting root growth in plants by enhancing auxin-related signaling pathways . The compound binds to the auxin receptor TIR1, leading to the activation of downstream transcriptional responses that promote root development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxole: The parent compound, which lacks the isocyanate and butyl groups.
1,4-Benzodioxine: A structural isomer with a different ring fusion pattern.
Methylenedioxybenzene: A simpler derivative with only the methylenedioxy group attached to the benzene ring.
Uniqueness
1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
181481-55-0 |
|---|---|
Molekularformel |
C12H13NO3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
5-[(1R)-1-isocyanatobutyl]-1,3-benzodioxole |
InChI |
InChI=1S/C12H13NO3/c1-2-3-10(13-7-14)9-4-5-11-12(6-9)16-8-15-11/h4-6,10H,2-3,8H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
CSTLBHMIKZTCBS-SNVBAGLBSA-N |
Isomerische SMILES |
CCC[C@H](C1=CC2=C(C=C1)OCO2)N=C=O |
Kanonische SMILES |
CCCC(C1=CC2=C(C=C1)OCO2)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562854.png)
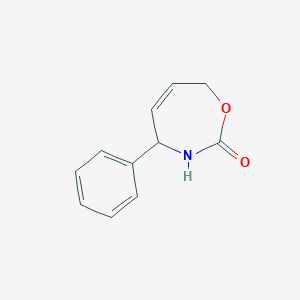
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562869.png)
![5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene](/img/structure/B12562876.png)
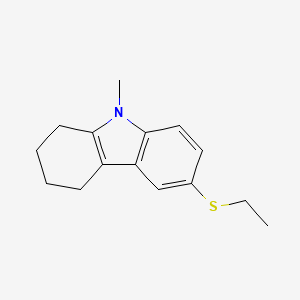
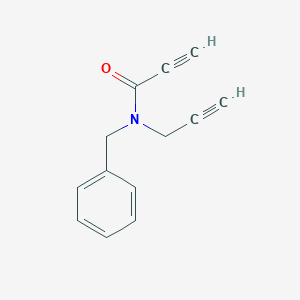
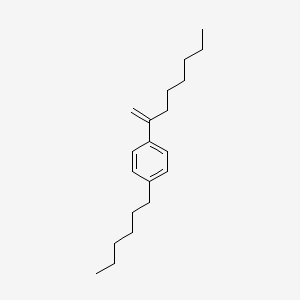
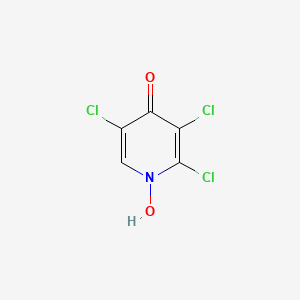

![N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide](/img/structure/B12562922.png)

